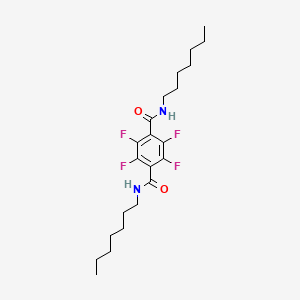![molecular formula C20H10BrN5O11 B15016089 5-Bromo-2-{[(2,4-dinitrophenyl)carbonyl]amino}phenyl 2,4-dinitrobenzoate](/img/structure/B15016089.png)
5-Bromo-2-{[(2,4-dinitrophenyl)carbonyl]amino}phenyl 2,4-dinitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-BROMO-2-(2,4-DINITROBENZAMIDO)PHENYL 2,4-DINITROBENZOATE is a complex organic compound characterized by the presence of bromine, nitro, and benzamido groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-2-(2,4-DINITROBENZAMIDO)PHENYL 2,4-DINITROBENZOATE typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor followed by nitration and subsequent amide formation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to maintain consistent reaction conditions. The use of automated systems can help in scaling up the production while maintaining the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro groups.
Reduction: Reduction of the nitro groups can lead to the formation of amines.
Substitution: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamido derivatives.
Scientific Research Applications
5-BROMO-2-(2,4-DINITROBENZAMIDO)PHENYL 2,4-DINITROBENZOATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-BROMO-2-(2,4-DINITROBENZAMIDO)PHENYL 2,4-DINITROBENZOATE involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the bromine atom can facilitate binding to certain enzymes or receptors. The compound’s structure allows it to interact with various biological pathways, potentially leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-BROMO-N-(2,4-DINITRO-PHENYL)-BENZAMIDE
- 5-BROMO-2,4-DIMETHOXYBENZALDEHYDE
- 5-BROMO-2-(4-BROMOPHENYL)PYRIDINE
Uniqueness
5-BROMO-2-(2,4-DINITROBENZAMIDO)PHENYL 2,4-DINITROBENZOATE is unique due to the combination of bromine, nitro, and benzamido groups in its structure. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C20H10BrN5O11 |
|---|---|
Molecular Weight |
576.2 g/mol |
IUPAC Name |
[5-bromo-2-[(2,4-dinitrobenzoyl)amino]phenyl] 2,4-dinitrobenzoate |
InChI |
InChI=1S/C20H10BrN5O11/c21-10-1-6-15(22-19(27)13-4-2-11(23(29)30)8-16(13)25(33)34)18(7-10)37-20(28)14-5-3-12(24(31)32)9-17(14)26(35)36/h1-9H,(H,22,27) |
InChI Key |
ABTZHQYKRZUMPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NC2=C(C=C(C=C2)Br)OC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-nitrobenzyl)sulfanyl]-N'-{(E)-[4-(prop-2-en-1-yloxy)phenyl]methylidene}acetohydrazide](/img/structure/B15016011.png)

![4-(6-methyl-1,3-benzothiazol-2-yl)-N-[(E)-(4-nitrophenyl)methylidene]aniline](/img/structure/B15016024.png)
![4-[(2-Carboxyethyl)amino]quinoline-3-carboxylic acid](/img/structure/B15016031.png)
![3-chloro-N-[(1-phenylcyclopentyl)methyl]propanamide](/img/structure/B15016037.png)
![N'-[(1E)-1-(4-methylphenyl)butylidene]-2-phenylacetohydrazide](/img/structure/B15016043.png)
![(4E,4'E)-4,4'-{biphenyl-4,4'-diylbis[imino(E)methylylidene]}bis[5-methyl-2-(2-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one]](/img/structure/B15016050.png)
![N'-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(4-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B15016056.png)
![3-[2-(3,5-dinitro-1H-pyrazol-4-yl)hydrazinylidene]pentane-2,4-dione](/img/structure/B15016070.png)
![2-({(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}amino)-5-methylphenol](/img/structure/B15016074.png)
![methyl 4-[(Z)-(3-{[(4-chlorophenyl)amino]methyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B15016075.png)
![(5E)-5-(2,4-dichlorobenzylidene)-3-{[(3,4-dimethylphenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15016077.png)
![2-(4-Chlorophenoxy)-N'-[(E)-[4-(morpholin-4-YL)-3-nitrophenyl]methylidene]acetohydrazide](/img/structure/B15016092.png)
![3-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B15016100.png)
